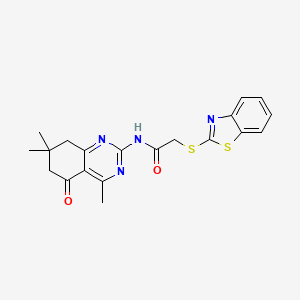![molecular formula C19H19FN4O B11192887 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine](/img/structure/B11192887.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the fluorophenylpiperazine intermediate. This intermediate is then coupled with the imidazo[1,2-a]pyridine core under specific reaction conditions. Common reagents used in these reactions include palladium catalysts and polar solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- 2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Uniqueness
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-7-methylimidazo[1,2-a]pyridine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the imidazo[1,2-a]pyridine core provides stability and versatility in various applications.
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C19H19FN4O/c1-14-6-7-24-13-17(21-18(24)12-14)19(25)23-10-8-22(9-11-23)16-4-2-15(20)3-5-16/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
WYTMZUDPNZNBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11192807.png)

![Ethyl 6-(4-fluorophenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11192825.png)
![4-amino-N~3~-(4-ethoxyphenyl)-N~8~-methylimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B11192841.png)

![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11192846.png)
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-phenylethyl)-1H-imidazole-4-carboxamide](/img/structure/B11192852.png)
![1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11192859.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11192862.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B11192868.png)
![9-(4-fluorophenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11192874.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11192881.png)
![2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11192891.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11192899.png)
